molecular formula C8H12O2 B12061948 Sgxieznaocvsko-csmhccousa-

Sgxieznaocvsko-csmhccousa-

Cat. No.: B12061948
M. Wt: 140.18 g/mol
InChI Key: SGXIEZNAOCVSKO-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-2-Norbornyl formate: is an organic compound with the molecular formula C8H12O2 . It is a formate ester derived from norbornane, a bicyclic hydrocarbon. This compound is known for its participation in various chemical transformations, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-2-Norbornyl formate typically involves the reaction of norbornene with formic acid. The process is carried out under reflux conditions for several hours. After the reaction, the mixture is distilled to remove excess formic acid, yielding exo-2-Norbornyl formate as a colorless oil .

Industrial Production Methods: While specific industrial production methods for exo-2-Norbornyl formate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient distillation techniques ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: exo-2-Norbornyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

exo-2-Norbornyl formate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of exo-2-Norbornyl formate involves its participation in chemical reactions through the formate ester group. The molecular targets and pathways are primarily related to its reactivity with oxidizing agents, hydrolyzing agents, and catalysts. The formate group facilitates various transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • exo-2-Norborneol
  • 2-Norbornanone
  • Norbornene

Comparison:

This detailed article provides a comprehensive overview of exo-2-Norbornyl formate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl] formate

InChI

InChI=1S/C8H12O2/c9-5-10-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8+/m1/s1

InChI Key

SGXIEZNAOCVSKO-CSMHCCOUSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2OC=O

Canonical SMILES

C1CC2CC1CC2OC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.